2-(5-Amino-1-methyl-3-phenyl-1H-pyrazol-4-yl)acetic acid
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Overview
Description
2-(5-Amino-1-methyl-3-phenyl-1H-pyrazol-4-yl)acetic acid is a compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of an amino group, a methyl group, and a phenyl group attached to the pyrazole ring, along with an acetic acid moiety. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-1-methyl-3-phenyl-1H-pyrazol-4-yl)acetic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents that are environmentally friendly and cost-effective are often preferred in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(5-Amino-1-methyl-3-phenyl-1H-pyrazol-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles under basic or neutral conditions.
Major Products
Oxidation Products: Hydroxyl derivatives, oxides.
Reduction Products: Hydrazine derivatives.
Substitution Products: Various substituted pyrazole derivatives.
Scientific Research Applications
2-(5-Amino-1-methyl-3-phenyl-1H-pyrazol-4-yl)acetic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(5-Amino-1-methyl-3-phenyl-1H-pyrazol-4-yl)acetic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-methyl-5-phenylpyrazole: Similar structure but lacks the acetic acid moiety.
1-Phenyl-3-methyl-5-pyrazolone: Similar pyrazole ring but different functional groups.
Uniqueness
2-(5-Amino-1-methyl-3-phenyl-1H-pyrazol-4-yl)acetic acid is unique due to the presence of both the amino group and the acetic acid moiety, which confer distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C12H13N3O2 |
---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
2-(5-amino-1-methyl-3-phenylpyrazol-4-yl)acetic acid |
InChI |
InChI=1S/C12H13N3O2/c1-15-12(13)9(7-10(16)17)11(14-15)8-5-3-2-4-6-8/h2-6H,7,13H2,1H3,(H,16,17) |
InChI Key |
LNUBFLUFOLHBSR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)CC(=O)O)N |
Origin of Product |
United States |
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